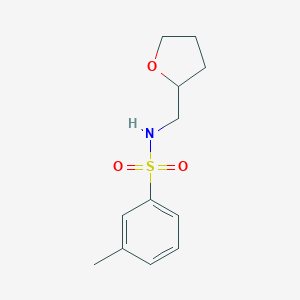
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized using different methods.
Mécanisme D'action
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions. This mechanism of action is useful in the treatment of diseases that are characterized by an excess of hydrogen ions, such as glaucoma.
Biochemical and Physiological Effects:
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can lead to a decrease in the production of hydrogen ions, resulting in a decrease in intraocular pressure in the eye. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and anticancer properties, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is also a potent carbonic anhydrase inhibitor, making it useful for the study of carbonic anhydrase-related diseases. However, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the study of the anticancer properties of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could lead to the development of new cancer treatments. Additionally, the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a potent carbonic anhydrase inhibitor that has been shown to have anticonvulsant and anticancer properties. Although 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, such as its low solubility in water, there are several future directions for the study of this compound. The development of more efficient synthesis methods and the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with tetrahydro-2-furanmethanamine in the presence of a base or the reaction of 3-methylbenzenesulfonyl chloride with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent. The yield of the synthesis method varies depending on the reaction conditions.
Applications De Recherche Scientifique
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H17NO3S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
Clé InChI |
PFMORKHDASIUPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)

![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)

